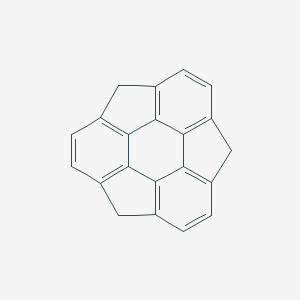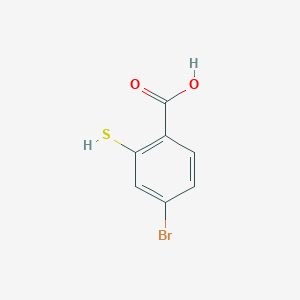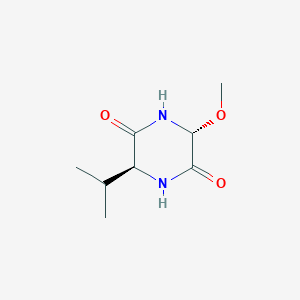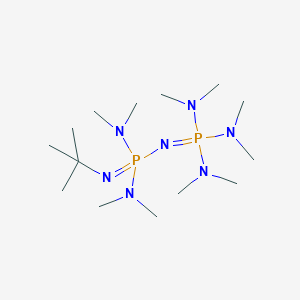
1,3,2lambda2-Dioxastannepane-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2lambda2-Dioxastannepane-4,7-dione (DOSD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DOSD is a cyclic organic compound that contains tin and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1,3,2lambda2-Dioxastannepane-4,7-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 1,3,2lambda2-Dioxastannepane-4,7-dione may also interact with other enzymes and proteins involved in cellular processes, leading to its biological effects.
Biochemical and physiological effects:
1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antidiabetic effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to its anti-inflammatory effects. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to its anticancer effects. In diabetic animals, 1,3,2lambda2-Dioxastannepane-4,7-dione has been shown to reduce blood glucose levels and prevent the development of diabetic complications, leading to its antidiabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,2lambda2-Dioxastannepane-4,7-dione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 1,3,2lambda2-Dioxastannepane-4,7-dione can be easily synthesized using various methods, and its purity can be controlled by adjusting the reaction conditions. However, 1,3,2lambda2-Dioxastannepane-4,7-dione also has some limitations for lab experiments, including its toxicity and limited solubility in water. 1,3,2lambda2-Dioxastannepane-4,7-dione should be handled with care, as it can cause skin and eye irritation. Its limited solubility in water may also limit its use in biological assays.
Direcciones Futuras
There are several future directions for the study of 1,3,2lambda2-Dioxastannepane-4,7-dione, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. The development of more efficient synthesis methods may lead to higher yields and purities of 1,3,2lambda2-Dioxastannepane-4,7-dione, making it more accessible for research purposes. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential therapeutic applications. The exploration of its potential applications in various scientific fields may lead to the development of new drugs, catalysts, and materials.
Métodos De Síntesis
1,3,2lambda2-Dioxastannepane-4,7-dione can be synthesized using various methods, including the reaction of tin(IV) oxide with 2,3-dihydroxybenzoic acid, the reaction of tin(IV) chloride with 2,3-dihydroxybenzoic acid, and the reaction of tin(IV) acetate with 2,3-dihydroxybenzoic acid. The yield and purity of 1,3,2lambda2-Dioxastannepane-4,7-dione depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and medicinal chemistry. 1,3,2lambda2-Dioxastannepane-4,7-dione has been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic compounds and the preparation of chiral ligands. 1,3,2lambda2-Dioxastannepane-4,7-dione has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, 1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.
Propiedades
Número CAS |
112131-12-1 |
|---|---|
Nombre del producto |
1,3,2lambda2-Dioxastannepane-4,7-dione |
Fórmula molecular |
C4H4O4Sn |
Peso molecular |
234.78 g/mol |
Nombre IUPAC |
1,3,2λ2-dioxastannepane-4,7-dione |
InChI |
InChI=1S/C4H6O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
Clave InChI |
PQQMFTAUKPHVMV-UHFFFAOYSA-L |
SMILES |
C1CC(=O)O[Sn]OC1=O |
SMILES canónico |
C1CC(=O)O[Sn]OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)




![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)

![1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B50408.png)


![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)